

A Guide to the Spectroscopic Characterization of (4-Methylpiperidin-4-yl)methanol

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Compound of Interest

Compound Name: (4-Methylpiperidin-4-yl)methanol

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Introduction

(4-Methylpiperidin-4-yl)methanol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a bifunctional molecule featuring a secondary amine and a primary alcohol, it serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications. The rigid, saturated heterocyclic core of the piperidine ring is a common scaffold in many approved drugs, influencing properties such as solubility, basicity, and receptor binding.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for **(4-Methylpiperidin-4-yl)methanol**.

It is important to note that comprehensive, publicly-archived experimental spectra for this specific compound are not readily available. Therefore, the data presented herein are synthesized based on established spectroscopic principles and analysis of structurally related compounds. This guide is designed to serve as a robust reference for researchers, enabling them to predict, identify, and interpret the spectroscopic features of **(4-Methylpiperidin-4-yl)methanol** with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can map the carbon-hydrogen framework and confirm the connectivity of the molecule.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For **(4-Methylpiperidin-4-yl)methanol**, the piperidine ring protons are diastereotopic, meaning the axial and equatorial protons on the same carbon are chemically non-equivalent, leading to more complex splitting patterns.

Rationale for Experimental Choices: The spectrum is typically recorded in a deuterated solvent like Chloroform-d (CDCl_3) or Methanol-d₄ (CD_3OD) at a high field (e.g., 400 or 500 MHz) to achieve optimal signal dispersion. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^{[1][2]}

Table 1: Predicted ^1H NMR Data for **(4-Methylpiperidin-4-yl)methanol** in CDCl_3

Label (Fig. 1)	Predicted δ (ppm)	Multiplicity	Integration	Assignment
H _a	~ 3.05	d (br)	2H	Axial Protons, C2/C6
H _e	~ 2.65	dt	2H	Equatorial Protons, C2/C6
H _a '	~ 1.60	d (br)	2H	Axial Protons, C3/C5
H _e '	~ 1.40	ddd	2H	Equatorial Protons, C3/C5
H ₇	3.45	s	2H	-CH ₂ OH
H ₈	1.00	s	3H	-CH ₃
H ₉	Variable (~1.5-2.5)	s (br)	2H	NH, OH

Interpretation:

- Piperidine Ring Protons (H_a, H_e, H_a', H_e') : The protons on the piperidine ring are split into four distinct signals due to the chair conformation. The axial protons (H_a, H_a') are typically shielded (upfield) compared to their equatorial counterparts but can be influenced by other factors. The protons on C2 and C6 (H_a, H_e), being adjacent to the nitrogen, are the most deshielded of the ring protons.^{[3][4]} The signals are expected to be broad due to conformational exchange and nitrogen quadrupolar effects.
- Hydroxymethyl Protons (H₇) : The two protons of the -CH₂OH group are equivalent and attached to a quaternary carbon, thus appearing as a sharp singlet around 3.45 ppm.
- Methyl Protons (H₈) : The three protons of the methyl group are also attached to the quaternary carbon and will appear as a singlet, shielded at approximately 1.00 ppm.
- Exchangeable Protons (H₉) : The N-H and O-H protons are exchangeable and often appear as a single broad singlet. Their chemical shift is highly dependent on solvent, concentration,

and temperature. A D₂O exchange experiment would cause this signal to disappear, confirming its assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for **(4-Methylpiperidin-4-yl)methanol** in CDCl₃

Label (Fig. 1)	Predicted δ (ppm)	Assignment
C2 / C6	~ 46.5	Piperidine -CH ₂ - adjacent to N
C3 / C5	~ 35.0	Piperidine -CH ₂ -
C4	~ 38.0	Quaternary Carbon
C7	~ 70.0	-CH ₂ OH
C8	~ 22.5	-CH ₃

Interpretation:

- C2/C6: These carbons are adjacent to the nitrogen atom, causing a downfield shift to around 46.5 ppm.^[5]
- C3/C5: These methylene carbons are further from the nitrogen and are expected around 35.0 ppm.
- C4: The quaternary carbon, substituted with both the methyl and hydroxymethyl groups, is predicted to be around 38.0 ppm.
- C7: The carbon of the hydroxymethyl group is attached to an electronegative oxygen atom, resulting in a significant downfield shift to approximately 70.0 ppm.^[6]
- C8: The methyl carbon is the most shielded, appearing furthest upfield at about 22.5 ppm.

Caption: Figure 1: Structure of **(4-Methylpiperidin-4-yl)methanol** with atom numbering for NMR assignments.

Protocol: Acquiring High-Resolution NMR Spectra

- Sample Preparation: Dissolve ~5-10 mg of **(4-Methylpiperidin-4-yl)methanol** in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl_3). Add a small amount of TMS (0.03% v/v) as an internal reference.
- Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz).
- ^1H NMR Acquisition:
 - Tune and shim the probe for optimal magnetic field homogeneity.
 - Acquire a standard one-pulse ^1H spectrum with a 90° pulse angle.
 - Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a wider spectral width (e.g., 0-220 ppm).
 - A greater number of scans will be required due to the lower natural abundance of ^{13}C (e.g., 1024 or more).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by referencing the solvent peak (e.g., CDCl_3 at 77.16 ppm).^[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations (stretching, bending).

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred technique for solid or liquid samples as it requires minimal sample preparation.[7] A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Table 3: Predicted IR Absorption Bands for **(4-Methylpiperidin-4-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400 - 3200	Broad, Strong	O-H Stretch	Alcohol
~ 3300	Sharp, Medium	N-H Stretch	Secondary Amine
2950 - 2850	Strong	C-H Stretch	Alkyl (CH ₃ , CH ₂)
1470 - 1440	Medium	C-H Bend	Methylene (Scissoring)
~ 1375	Medium	C-H Bend	Methyl (Symmetric)
1150 - 1050	Strong	C-O Stretch	Primary Alcohol
~ 1100	Medium	C-N Stretch	Aliphatic Amine

Interpretation: The IR spectrum is expected to be dominated by a very broad and strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the alcohol.[8] Overlapping this, a sharper, less intense peak around 3300 cm⁻¹ for the N-H stretch of the secondary amine should be visible.[9] The region between 2950 and 2850 cm⁻¹ will show strong, sharp peaks corresponding to the C-H stretching vibrations of the methyl and piperidine ring methylene groups. The fingerprint region (<1500 cm⁻¹) will contain a strong C-O stretching band and various C-H bending and C-N stretching vibrations, confirming the core structure.

Protocol: Acquiring an ATR-FTIR Spectrum

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

- Sample Application: Place a small amount of the solid or liquid **(4-Methylpiperidin-4-yl)methanol** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio over a typical range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

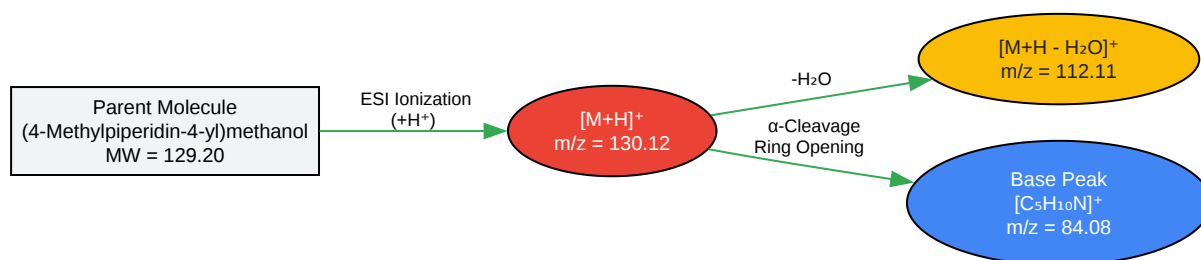
Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines and alcohols. It typically produces the protonated molecular ion $[\text{M}+\text{H}]^+$, which directly confirms the molecular weight.

Table 4: Predicted Key Ions in the ESI Mass Spectrum of **(4-Methylpiperidin-4-yl)methanol**

m/z (mass-to-charge)	Proposed Ion	Notes
130.12	$[\text{M}+\text{H}]^+$	Protonated molecular ion ($\text{C}_7\text{H}_{16}\text{NO}^+$)
112.11	$[\text{M}+\text{H} - \text{H}_2\text{O}]^+$	Loss of water from the protonated molecule
98.11	$[\text{M}+\text{H} - \text{CH}_2\text{OH}]^+$	Loss of the hydroxymethyl radical (α -cleavage)
84.08	$[\text{C}_5\text{H}_{10}\text{N}]^+$	Base peak; α -cleavage with loss of $\text{C}_2\text{H}_5\text{O}$ radical

Interpretation: The molecular formula $\text{C}_7\text{H}_{15}\text{NO}$ gives a molecular weight of 129.20 g/mol . In positive ion ESI-MS, the most prominent peak in the high-mass region will be the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 130.12.

The fragmentation of cyclic amines is typically dominated by α -cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[10][11] For **(4-Methylpiperidin-4-yl)methanol**, this leads to the opening of the piperidine ring. The most likely fragmentation pathway involves cleavage of the C4-C5 bond, followed by the loss of the C4 substituents, leading to a stable iminium ion. The fragment at m/z 84.08 is predicted to be the base peak, resulting from a characteristic ring-opening fragmentation.



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Caption: Figure 2: Proposed ESI-MS ionization and fragmentation workflow for **(4-Methylpiperidin-4-yl)methanol**.

Protocol: Acquiring an ESI Mass Spectrum

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Instrument Settings:
 - Operate in positive ion mode.
 - Set the capillary voltage (e.g., 3-4 kV) and source temperature (e.g., 100-150 °C) to achieve stable ionization.
 - Acquire a full scan spectrum over a relevant mass range (e.g., m/z 50-300).

- Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the $[M+H]^+$ ion (m/z 130.12) in the first mass analyzer and scanning for its fragments in the second after collision-induced dissociation (CID).

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